

Carbon treatment for removing organic contaminants in nickel plating baths

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Compound of Interest

Compound Name: Nickel ammonium sulphate

Cat. No.: B8701638

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Technical Support Center: Carbon Treatment for Nickel Plating Baths

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of carbon treatment to remove organic contaminants from nickel plating baths.

Troubleshooting Guide

Issue: Plating defects such as pitting, roughness, brittleness, or poor adhesion are observed.

- Question: What are the likely causes of pitting, roughness, and other plating defects?
 - Answer: These defects are often indicative of organic contamination in the nickel plating bath.[1][2][3] Sources of organic contamination can include oils, lubricants, buffing compounds, drag-in from cleaning tanks, breakdown products of brighteners, and improperly leached anode bags.[3][4][5] Large pits can suggest oil contamination, while smaller pits or pinholes may be due to other organic impurities or issues like poor pretreatment and incorrect bath parameters.[2] Brittleness in the deposit often points to contamination from organic sources or heavy metals.[2]
- Question: How can I confirm that organic contamination is the cause of the plating issues?

- Answer: A Hull cell test is a valuable diagnostic tool to determine if organic contamination is the problem.[6][7][8][9] By plating a Hull cell panel from a sample of the bath, you can observe the deposit quality across a range of current densities.[6] Defects appearing on the panel are a strong indicator of contamination. To confirm, you can perform a lab-scale carbon treatment on a bath sample and then plate another Hull cell panel. If the plating quality improves, organic contamination is the likely culprit.[7][10]
- Question: What should I do if I suspect residual carbon particles are causing roughness after treatment?
 - Answer: Roughness after carbon treatment can be caused by residual carbon fines in the plating solution.[11] To investigate this, you can vacuum filter a sample of the plating solution through different colored filter papers. A white filter paper will show dark particulates like carbon, while a black filter paper can reveal lighter particles such as filter aid.[5] If carbon fines are present, improving filtration is necessary. Ensure you are using filter media fine enough to capture all carbon particles and consider allowing the solution to settle for an extended period before filtering.[12]

Frequently Asked Questions (FAQs)

- Question: What is carbon treatment and why is it necessary for nickel plating baths?
 - Answer: Carbon treatment is a purification process that uses activated carbon to adsorb and remove organic impurities from plating solutions.[13][14] It is essential for maintaining the health of a nickel plating bath as organic contaminants can build up over time from various sources, leading to a range of plating defects and compromising the quality of the nickel deposit.[3][5]
- Question: What are the different methods for performing a carbon treatment?
 - Answer: There are two primary methods for carbon treatment:
 - Batch Treatment: This involves transferring the plating solution to a separate treatment tank, adding activated carbon, agitating the solution for a period, allowing it to settle, and then filtering it back into the plating tank.[12] This method is typically used for heavily contaminated baths.

- Continuous Filtration: In this method, the plating solution is continuously circulated through a filter packed with activated carbon.[10][12] This is a preventative maintenance approach to keep organic contamination at a minimum.[12]
- Question: When should I perform a carbon treatment?
 - Answer: The need for a carbon treatment is best determined by Hull cell testing.[7] If a Hull cell panel shows defects that are rectified in a lab-scale carbon-treated sample, a full-bath treatment is warranted. Some facilities also schedule regular carbon treatments as part of their preventative maintenance program, with the frequency depending on the workload and operating conditions.[5]
- Question: What type of activated carbon should I use?
 - Answer: Powdered activated carbon is generally more effective than granular activated carbon due to its larger surface area, though granular is easier to filter.[13][14][15] It is crucial to use a high-quality activated carbon that is low in impurities like zinc, which can cause further contamination of the nickel bath.[13][14][15] Activated carbon derived from hard-shelled nuts, such as coconut shells, is often recommended for its purity and performance.[13][14]
- Question: Can carbon treatment remove beneficial additives from the plating bath?
 - Answer: Yes, carbon treatment can remove both harmful organic contaminants and beneficial additives like brighteners.[4][16] However, in many cases, the detrimental organics are adsorbed more readily than the beneficial ones.[4] After a carbon treatment, it is essential to analyze the bath and replenish any depleted additives based on the supplier's recommendations.[4]

Quantitative Data Summary

Table 1: Recommended Parameters for Carbon Treatment

Parameter	Recommended Value	Notes
Activated Carbon Dosage	2-5 g/L (general)[13][14][15]	The exact amount depends on the level of contamination.
4-8 lbs/100 gal (for batch treatment)[12]	Higher amounts may be needed for severely contaminated baths.	
Treatment Temperature	55-70 °C[13][15]	Higher temperatures can improve the efficiency of organic removal.
Treatment pH	5-6[13]	Some specific contaminants may be more effectively removed at a lower pH of 2.5-2.7.[4]
Agitation Time	2-4 hours[13][15]	Thorough and continuous agitation is crucial for effective treatment.
Settling Time	6-12 hours[13][15]	Allowing the carbon to settle aids in a more effective filtration.

Table 2: Parameters for Oxidizing Treatments (in conjunction with carbon treatment)

Treatment	Oxidizing Agent & Concentration	Procedure Notes
Hydrogen Peroxide Treatment	3 gallons of 30% H ₂ O ₂ per 1000 gallons of solution[16]	Heat the solution to 155°F (68°C) and stir for 30 minutes to 2 hours before adding activated carbon.[16]
Potassium Permanganate Treatment	Determined by titration of a bath sample.[17]	This is a stronger oxidizing agent for more stubborn organic contaminants.[17]

Experimental Protocols

Protocol 1: Standard Batch Carbon Treatment

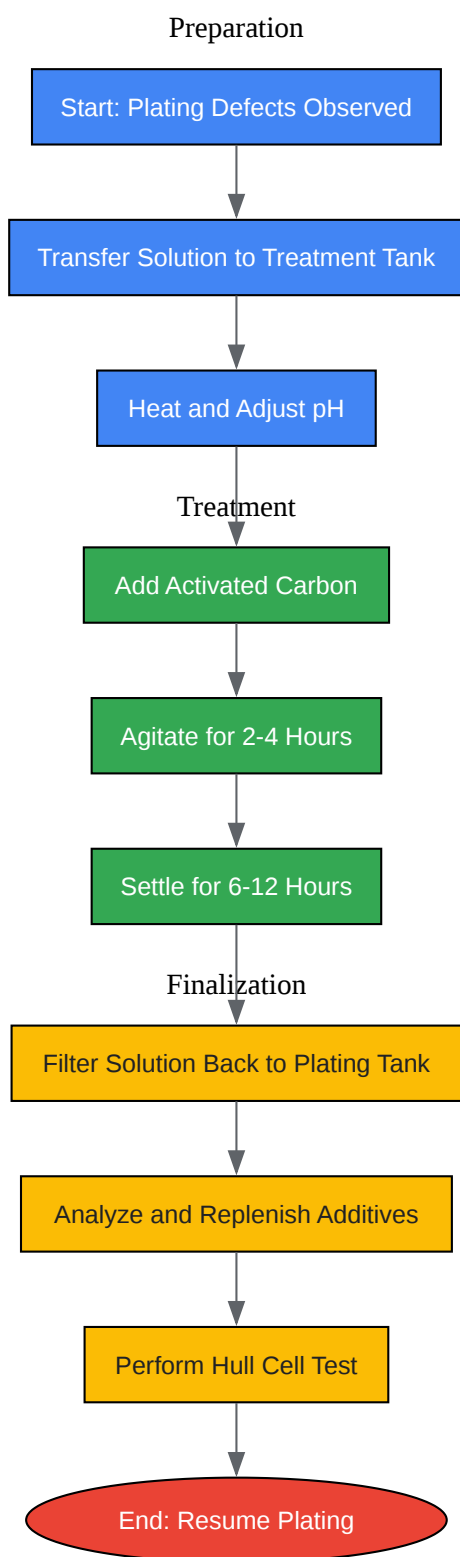
- Transfer the nickel plating solution to a clean, separate treatment tank.
- Heat the solution to the desired temperature (typically 55-70 °C).[\[13\]](#)[\[15\]](#)
- Adjust the pH of the solution if necessary.
- Slowly add the recommended amount of powdered activated carbon while agitating the solution.
- Continue to agitate the solution for a minimum of 2-4 hours.[\[13\]](#)[\[15\]](#)
- Turn off the agitation and allow the carbon to settle for 6-12 hours.[\[13\]](#)[\[15\]](#)
- Filter the solution back into the clean plating tank using a filter press with appropriate filter paper to ensure all carbon particles are removed.
- Analyze the treated solution and make necessary additions of brighteners and other additives as recommended by the supplier.
- Perform a Hull cell test to confirm the effectiveness of the treatment before resuming production.

Protocol 2: Carbon Treatment with Hydrogen Peroxide

- Transfer the plating solution to a treatment tank.
- Add 3 gallons of 30% hydrogen peroxide per 1000 gallons of plating solution.[\[16\]](#)
- Stir for 30 minutes to 2 hours.[\[16\]](#)
- Heat the solution to 155°F (68°C).[\[16\]](#)
- Add 2.0 to 4.0 lbs of activated carbon per 100 gallons of solution and stir for approximately 3 hours.[\[16\]](#)

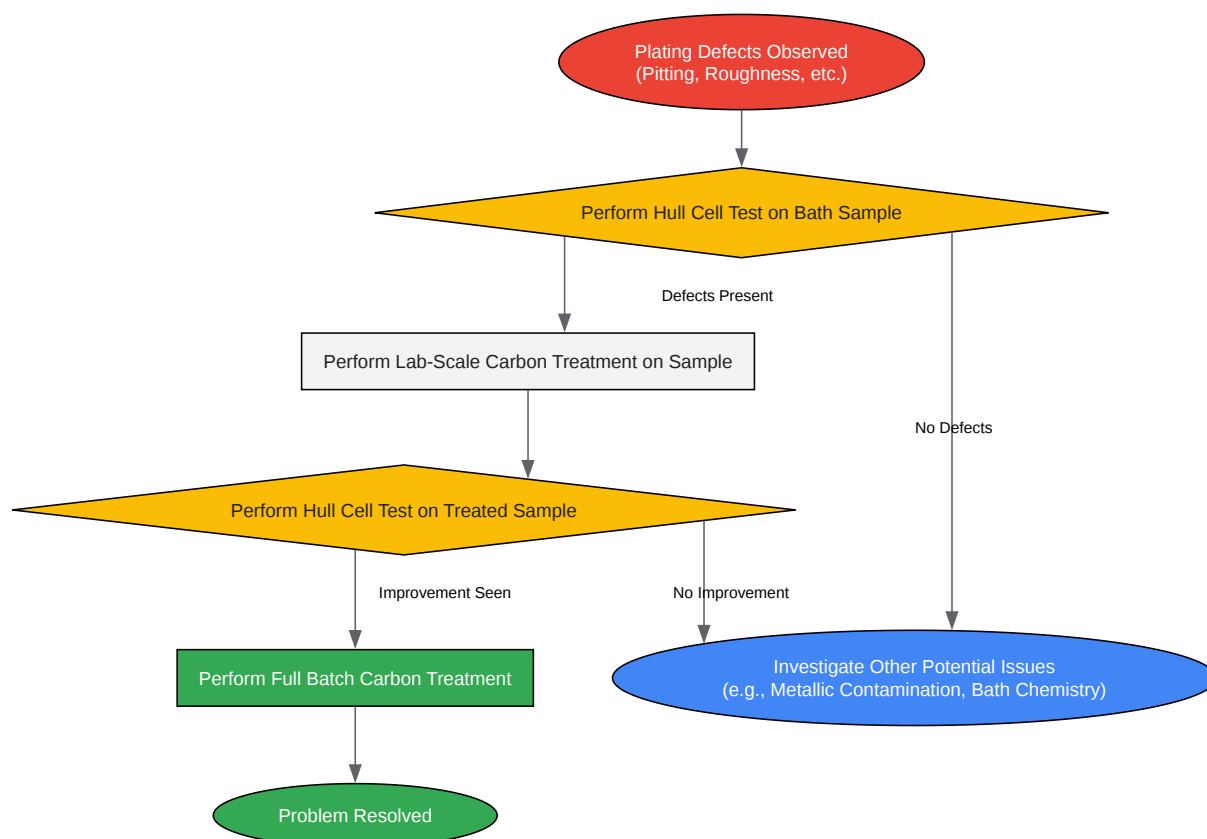
- Add about 2.0 lbs/100 gal of filter aid and allow the solution to settle for about 8 hours.[16]
- Filter the solution back into the cleaned plating tank.
- Analyze and replenish bath additives.
- Conduct a Hull cell test to verify the treatment's success.

Visualizations



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Caption: Workflow for a standard batch carbon treatment of a nickel plating bath.



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Caption: Troubleshooting flowchart for diagnosing organic contamination in nickel plating baths.

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